

Fostedil (C₁₈H₂₀NO₃PS): An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Fostedil*

Cat. No.: *B1673581*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostedil (also known as KB-944) is a synthetic benzothiazole derivative with the molecular formula C₁₈H₂₀NO₃PS. It functions as a vasodilator by acting as a calcium channel blocker, specifically targeting L-type calcium channels.^{[1][2]} This technical guide provides a comprehensive overview of the available data on **Fostedil**, including its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

Fostedil is chemically identified as diethyl [4-(1,3-benzothiazol-2-yl)benzyl]phosphonate.

Property	Value
Molecular Formula	C ₁₈ H ₂₀ NO ₃ PS
Molecular Weight	361.40 g/mol
CAS Number	75889-62-2
Appearance	Crystalline solid

Pharmacology and Mechanism of Action

Fostedil exhibits its pharmacological effects primarily through the blockade of voltage-gated L-type calcium channels. This inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes leads to its vasodilator and cardiac effects.

Vasodilator Action

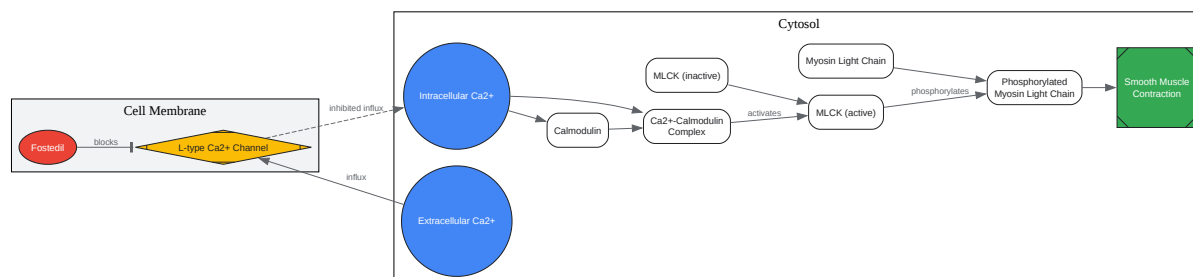
Fostedil induces vasodilation, leading to an increase in blood flow in various vascular beds, including the coronary and carotid arteries.[2] This effect is achieved by relaxing the vascular smooth muscle. The vasodilator mechanism is attributed to its interference with calcium influx. [1] Studies have shown that the inhibitory effect of **Fostedil** on potassium-induced contractions in isolated arteries can be overcome by increasing the extracellular calcium concentration, indicating a competitive antagonism at the calcium channel.[1]

Cardiac Action

In addition to its vasodilator effects, **Fostedil** exerts direct effects on the heart. It has been shown to decrease heart rate and myocardial contractile force in isolated perfused heart preparations. Electrophysiological studies in anesthetized dogs have demonstrated that **Fostedil** produces a dose-dependent increase in atrioventricular (AV) nodal refractoriness and conduction time. These actions suggest a potential therapeutic use in managing supraventricular tachyarrhythmias.

Signaling Pathway

As a blocker of L-type calcium channels, **Fostedil** interferes with the initial step of the excitation-contraction coupling in smooth and cardiac muscle. The influx of extracellular calcium through these channels is a critical trigger for the release of larger amounts of calcium from intracellular stores, such as the sarcoplasmic reticulum. By blocking this initial influx, **Fostedil** effectively uncouples membrane depolarization from muscle contraction.



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Figure 1: Signaling pathway of **Fostedil**'s action on smooth muscle cells.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **Fostedil**.

Table 1: In Vitro Potency

Parameter	Species/Tissue	Value	Reference
pA2	Guinea Pig / Taenia caecum	6.84	

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, providing a measure of the antagonist's potency.

Table 2: Pharmacokinetic Parameters in Beagle Dogs (12 mg/kg dose)

Parameter	Intravenous	Oral (Suspension/Solution)	Reference
Bioavailability	-	≥ 68%	
Terminal Half-life (t _{1/2})	~7-8 hours	~7-8 hours	
In Vitro Protein Binding	95-97%	95-97%	

Table 3: Effective Doses in Animal Models

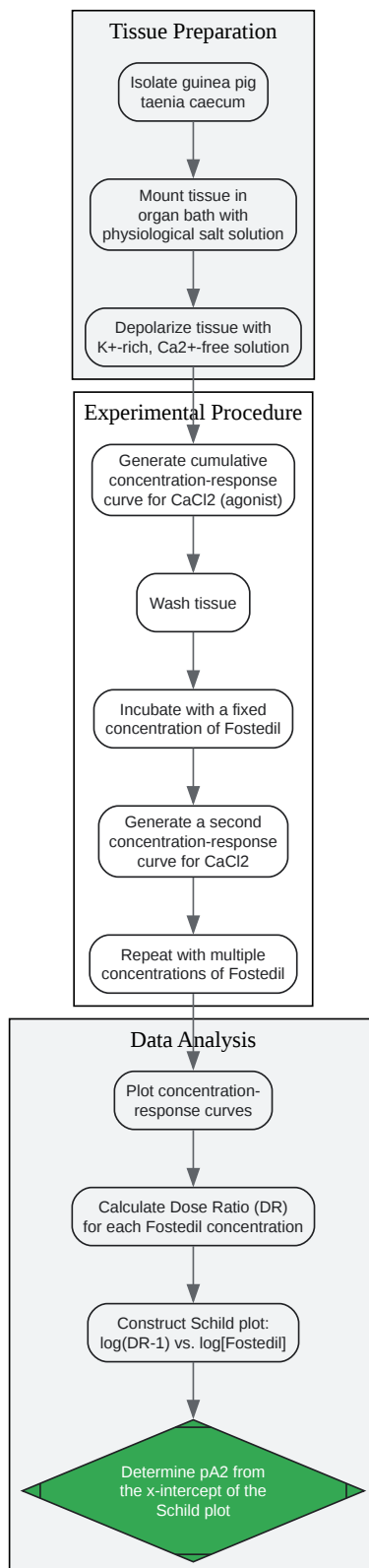
Effect	Species/Model	Route	Dose	Reference
Increased Coronary Flow	Dog / Anesthetized	i.v.	0.03-0.3 mg/kg	
Increased Coronary Flow	Dog / Conscious	p.o.	10-100 mg/kg	
Inhibition of K ⁺ -induced Contraction	Rabbit / Isolated Aorta	-	10 ⁻⁷ - 10 ⁻⁵ mol/L	
AV Nodal Refractoriness & Conduction Time Increase	Dog / Anesthetized	i.v.	0.5-12.5 mg/kg	

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of **Fostedil**.

Determination of pA₂ Value for Calcium Antagonism

This protocol is based on the methodology described for assessing competitive antagonism of calcium-induced contractions.



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Figure 2: Workflow for the determination of the pA2 value of **Fostedil**.

Methodology:

- **Tissue Preparation:** The taenia caecum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂) and maintained at a constant temperature (e.g., 37°C).
- **Depolarization:** The tissue is depolarized by replacing the normal physiological salt solution with a potassium-rich, calcium-free solution.
- **Agonist Concentration-Response:** A cumulative concentration-response curve is generated by the stepwise addition of calcium chloride (the agonist) to the organ bath, and the resulting tissue contractions are recorded.
- **Antagonist Incubation:** The tissue is washed and then incubated with a fixed concentration of **Fostedil** for a predetermined period.
- **Second Agonist Response:** In the presence of **Fostedil**, a second cumulative concentration-response curve for calcium chloride is obtained.
- **Data Analysis:** The dose ratio (the ratio of the agonist concentration required to produce the same level of response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several concentrations of **Fostedil**. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of **Fostedil**. The pA2 value is determined from the x-intercept of the resulting linear regression.

Measurement of Coronary Blood Flow in Anesthetized Dogs

This protocol is based on the in vivo studies assessing the vasodilator action of **Fostedil**.

Methodology:

- **Animal Preparation:** Beagle dogs are anesthetized, and catheters are inserted for drug administration (e.g., into a femoral vein) and blood pressure monitoring (e.g., in a femoral artery).
- **Coronary Blood Flow Measurement:** A flow probe is placed around the left circumflex coronary artery to measure coronary blood flow continuously.
- **Drug Administration:** **Fostedil** is administered intravenously at various doses.
- **Data Recording:** Coronary blood flow, heart rate, and arterial blood pressure are recorded continuously before, during, and after drug administration.
- **Data Analysis:** The changes in coronary blood flow from the baseline are calculated for each dose of **Fostedil**.

Cardiac Electrophysiology in Anesthetized Dogs

This protocol is based on the investigation of the cardiac electrophysiologic actions of **Fostedil**.

Methodology:

- **Animal Preparation:** Dogs are anesthetized, and multipolar electrode catheters are positioned in the heart via peripheral veins to record intracardiac electrograms.
- **Electrophysiological Measurements:** Baseline measurements of various electrophysiological parameters are recorded, including sinus cycle length, atrial-His (AH) interval, and His-ventricular (HV) interval. Atrial and ventricular refractory periods are also determined using programmed electrical stimulation.
- **Drug Administration:** Cumulative intravenous doses of **Fostedil** are administered.
- **Data Recording and Analysis:** The electrophysiological parameters are continuously monitored and recorded after each dose of **Fostedil**. The changes from baseline are then analyzed to determine the drug's effects on cardiac conduction and refractoriness.

Synthesis

The synthesis of **Fostedil** involves a multi-step process:

- **Thioamide Formation:** Benzanilide is treated with phosphorus pentasulfide or Lawesson's reagent to yield the corresponding thioamide.
- **Benzothiazole Ring Formation:** The thioamide undergoes oxidative ring formation by reaction with potassium ferricyanide in the presence of a base to construct the benzothiazole ring.
- **Bromination:** The resulting benzothiazole intermediate is brominated using N-bromosuccinimide (NBS) to produce the bromomethyl intermediate.
- **Michaelis-Arbuzov Reaction:** The synthesis is completed by a Michaelis-Arbuzov reaction of the bromomethyl intermediate with triethyl phosphite to yield **Fostedil**.

Conclusion

Fostedil is a potent calcium channel blocker with significant vasodilator and cardiac electrophysiological effects. The available data, primarily from in vitro and in vivo animal studies, demonstrate its mechanism of action through the competitive antagonism of L-type calcium channels. While the provided information offers a solid foundation for understanding the pharmacological profile of **Fostedil**, further studies would be beneficial to determine its IC₅₀ and K_i values for a more complete quantitative characterization. The detailed experimental protocols outlined in this guide can serve as a valuable resource for researchers investigating **Fostedil** or similar compounds.

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References

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